methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate
Overview
Description
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
this compound interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the pi3k/akt/mtor signaling pathway suggests that it has good bioavailability .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in treating certain types of cancer .
Biochemical Analysis
Cellular Effects
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by disrupting cell signaling pathways and altering gene expression. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth and survival . By inhibiting this pathway, this compound can reduce cell proliferation and promote programmed cell death. Additionally, this compound can influence cellular metabolism by altering the expression of metabolic enzymes and transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also shown that this compound can maintain its biological activity over time, with consistent effects on tumor growth and survival.
Properties
IUPAC Name |
methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMIDQHZFVFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.